3',4',5'-Trifluoroacetophenone is an aromatic ketone characterized by the presence of three fluorine atoms and an acetophenone structure. Its chemical formula is C₈H₅F₃O, and it has a molecular weight of approximately 192.12 g/mol. The compound is notable for its unique trifluoromethyl substituents, which significantly influence its chemical properties, including reactivity and polarity. This compound is often used in organic synthesis and serves as a precursor for various
',4',5'-Trifluoroacetophenone finds application as a building block in organic synthesis due to the presence of the reactive carbonyl group (C=O) and the three fluorine atoms on the aromatic ring. These features allow for various chemical transformations, including:
Research suggests potential applications of 3',4',5'-trifluoroacetophenone derivatives in medicinal chemistry due to their diverse biological activities. Studies have reported:
Several methods exist for synthesizing 3',4',5'-trifluoroacetophenone:
3',4',5'-Trifluoroacetophenone finds applications in various fields:
Several compounds share structural similarities with 3',4',5'-trifluoroacetophenone. Here are some notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 2',4',5'-Trifluoroacetophenone | C₈H₅F₃O | Similar trifluoromethyl substitutions |
| 2',2',2'-Trichloroacetophenone | C₈H₅Cl₃O | Contains chlorine instead of fluorine |
| 4'-Fluoroacetophenone | C₈H₇FO | Only one fluorine substituent |
| 3',4'-Dichloroacetophenone | C₈H₆Cl₂O | Contains dichloro substitutions |
Uniqueness: The presence of three fluorine atoms in 3',4',5'-trifluoroacetophenone distinguishes it from similar compounds, enhancing its reactivity and potential applications in medicinal chemistry compared to those with fewer or different halogen substitutions.
Irritant